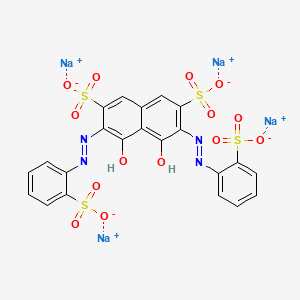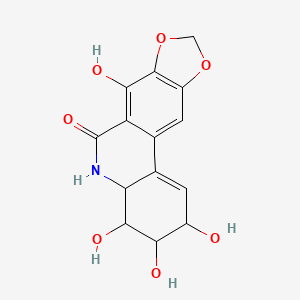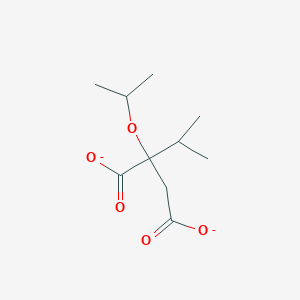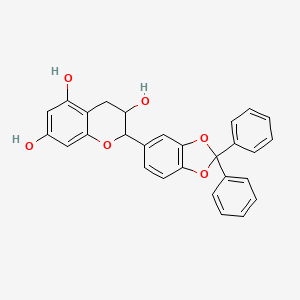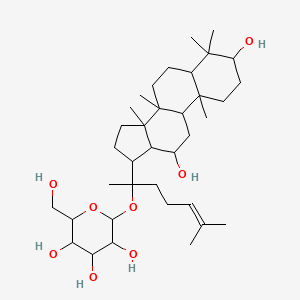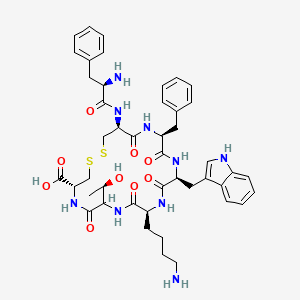
Des-THR-ol-Octreotide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des-THR-ol-Octreotide is a synthetic analog of the natural hormone somatostatin. It is a cyclic octapeptide that has been modified to enhance its stability and efficacy. This compound is primarily used in the treatment of acromegaly, a condition characterized by excessive growth hormone production, and in the management of symptoms associated with certain types of tumors, such as carcinoid tumors and vasoactive intestinal peptide-secreting tumors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Des-THR-ol-Octreotide is synthesized using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially, with each addition followed by deprotection and washing steps. The peptide chain is then cleaved from the resin and cyclized to form the final cyclic structure .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize impurities. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and other analytical techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Des-THR-ol-Octreotide undergoes several types of chemical reactions, including:
Oxidation: The formation of disulfide bonds between cysteine residues.
Hydrolysis: The cleavage of peptide bonds under acidic or basic conditions.
Deamidation: The conversion of asparagine and glutamine residues to aspartic acid and glutamic acid, respectively.
Common Reagents and Conditions:
Oxidation: Iodine or potassium ferricyanide in aqueous solution.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Deamidation: Mild acidic or neutral conditions.
Major Products Formed:
Oxidation: Formation of cyclic peptides with disulfide bonds.
Hydrolysis: Formation of smaller peptide fragments.
Deamidation: Formation of aspartic acid and glutamic acid residues.
Applications De Recherche Scientifique
Des-THR-ol-Octreotide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and degradation.
Biology: Investigated for its role in regulating hormone secretion and cell signaling pathways.
Medicine: Used in the treatment of acromegaly and certain types of tumors. It is also studied for its potential use in imaging and targeted drug delivery.
Industry: Employed in the development of new peptide-based therapeutics and diagnostic agents
Mécanisme D'action
Des-THR-ol-Octreotide exerts its effects by binding to somatostatin receptors on the surface of target cells. This binding inhibits the release of growth hormone and other hormones, such as insulin and glucagon. The compound activates phospholipase C through G proteins, leading to the production of inositol triphosphate and the inhibition of L-type calcium channels. These actions result in the suppression of hormone secretion and the modulation of various cellular processes .
Comparaison Avec Des Composés Similaires
Octreotide: The parent compound from which Des-THR-ol-Octreotide is derived.
Lanreotide: Another somatostatin analog with similar therapeutic applications.
Pasireotide: A more potent somatostatin analog with a broader receptor binding profile
Uniqueness: this compound is unique in its enhanced stability and efficacy compared to its parent compound, octreotide. The removal of the threonine residue and the addition of an alcohol group improve its resistance to enzymatic degradation and increase its binding affinity for somatostatin receptors .
Propriétés
Formule moléculaire |
C45H57N9O9S2 |
|---|---|
Poids moléculaire |
932.1 g/mol |
Nom IUPAC |
(4R,10S,13S,16S,19S)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid |
InChI |
InChI=1S/C45H57N9O9S2/c1-26(55)38-44(61)53-37(45(62)63)25-65-64-24-36(52-39(56)31(47)20-27-12-4-2-5-13-27)43(60)50-34(21-28-14-6-3-7-15-28)41(58)51-35(22-29-23-48-32-17-9-8-16-30(29)32)42(59)49-33(40(57)54-38)18-10-11-19-46/h2-9,12-17,23,26,31,33-38,48,55H,10-11,18-22,24-25,46-47H2,1H3,(H,49,59)(H,50,60)(H,51,58)(H,52,56)(H,53,61)(H,54,57)(H,62,63)/t26-,31-,33+,34+,35+,36-,37+,38?/m1/s1 |
Clé InChI |
KDRDDUWNTUSPFR-MNXIQLQWSA-N |
SMILES isomérique |
C[C@H](C1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)O)O |
SMILES canonique |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


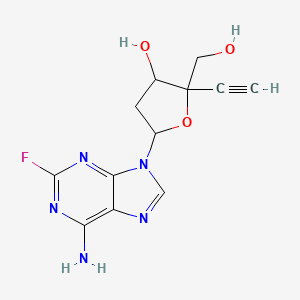
![2,2,2-trifluoro-N-[3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide](/img/structure/B13401023.png)

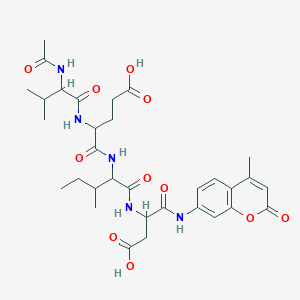


![sodium;5-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carbonyl]oxy-4-oxopentanoate](/img/structure/B13401054.png)
